2-Fluoro-4-methylnicotinonitrile: A Strategic Scaffold for SnAr-Driven Heterocyclic Synthesis
2-Fluoro-4-methylnicotinonitrile: A Strategic Scaffold for SnAr-Driven Heterocyclic Synthesis
Executive Summary
2-Fluoro-4-methylnicotinonitrile (CAS 1807136-76-0) represents a high-value fluorinated pyridine intermediate in modern medicinal chemistry. Its structural uniqueness lies in the synergistic activation of the C2-fluorine atom by the adjacent electron-withdrawing nitrile group (C3) and the pyridine nitrogen. This electronic arrangement makes it an exceptional candidate for Nucleophilic Aromatic Substitution (SNAr) , allowing for the rapid construction of complex bicyclic heterocycles—such as pyrido[2,3-d]pyrimidines and 1,8-naphthyridines—often found in kinase inhibitors and GPCR antagonists.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and validated experimental protocols for its application in drug discovery.
Part 1: Chemical Profile & Physicochemical Properties[1]
Understanding the fundamental properties of CAS 1807136-76-0 is critical for optimizing reaction conditions and purification strategies.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 2-Fluoro-4-methylpyridine-3-carbonitrile | |
| CAS Number | 1807136-76-0 | |
| Molecular Formula | C7H5FN2 | |
| Molecular Weight | 136.13 g/mol | |
| Physical State | Off-white to pale beige solid | Hygroscopic nature observed in analogs |
| Predicted LogP | ~1.23 | Lipophilic, suitable for organic extraction |
| H-Bond Acceptors | 2 (Nitrile N, Pyridine N) | |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 0 | Rigid scaffold |
| Topological Polar Surface Area | ~36 Ų | Good membrane permeability profile |
Structural Reactivity Analysis
The molecule features three distinct functional handles:
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C2-Fluorine: Highly labile leaving group for SNAr reactions.
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C3-Nitrile: Precursor for amines (reduction), amides (hydrolysis), or heterocycles (cyclocondensation).
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C4-Methyl: Provides steric bulk and can be functionalized via radical bromination, though less reactive than the C2/C3 centers.
Part 2: Synthesis of the Core Scaffold
While often purchased, in-house synthesis is required for scale-up or isotopically labeled studies. The most robust route utilizes the Halex (Halogen Exchange) reaction from the chlorinated precursor.
Protocol: Halex Fluorination
Reaction: 2-Chloro-4-methylnicotinonitrile
Causality: The use of spray-dried Potassium Fluoride (KF) and a phase transfer catalyst in a polar aprotic solvent (DMSO or Sulfolane) is essential. The high lattice energy of KF requires anhydrous conditions and high temperature to solubilize the fluoride ion, making it nucleophilic enough to displace the chloride.
Step-by-Step Methodology:
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Preparation: Charge a flame-dried reaction vessel with 2-Chloro-4-methylnicotinonitrile (1.0 eq) and Spray-dried KF (2.5 eq).
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Solvent System: Add anhydrous DMSO (5 mL/mmol). Note: Sulfolane is preferred for scales >100g due to higher thermal stability.
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Catalysis: Add 18-Crown-6 (0.05 eq) or Tetraphenylphosphonium bromide (Ph4PBr) to facilitate F- solubility.
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Reaction: Heat to 110°C under N2 atmosphere for 4–6 hours.
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Self-Validating Check: Monitor by HPLC or 19F NMR. The product signal appears at
-65 ppm (approx), while the starting material (Cl) is silent in 19F.
-
-
Workup: Cool to RT. Dilute with water (precipitation of inorganic salts). Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMSO.
-
Purification: Recrystallization from Hexane/EtOAc is typically sufficient due to the high crystallinity of the nitrile.
Part 3: Reactivity & Application Protocols (SNAr)
The primary utility of CAS 1807136-76-0 is as an electrophile. The following protocol describes a "Self-Validating System" for coupling with amines—a common step in PROTAC linker synthesis or kinase inhibitor design.
Protocol: Regioselective SNAr Displacement
Objective: Synthesis of 2-amino-4-methylnicotinonitrile derivatives.
Mechanism: The reaction proceeds via a Meisenheimer complex. The fluorine atom is a superior leaving group to chlorine in SNAr reactions with heterocycles because its high electronegativity stabilizes the anionic intermediate, lowering the activation energy of the rate-determining step (nucleophilic attack).
Reagents:
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Substrate: 2-Fluoro-4-methylnicotinonitrile (1.0 eq)
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Nucleophile: Primary or Secondary Amine (1.1 eq)
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Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) or K2CO3 (2.0 eq)
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Solvent: THF (room temp) or DMF (if heating is required)
Workflow:
-
Dissolution: Dissolve the fluoro-nicotinonitrile in THF (0.2 M).
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Addition: Add DIPEA followed by the amine dropwise.
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Why? Adding base before the amine neutralizes any HF formed immediately, preventing acid-catalyzed degradation of sensitive amines.
-
-
Incubation: Stir at RT for 2 hours.
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Validation Point: Perform TLC (Hexane:EtOAc 3:1). The fluoro starting material (high Rf) should disappear, replaced by a more polar (lower Rf) fluorescent spot (the amino-pyridine).
-
-
Quench: Dilute with saturated NaHCO3.
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Isolation: Extract with DCM. Dry over MgSO4.
Logic of the "Self-Validating" System
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Visual Confirmation: The reaction typically transitions from colorless to pale yellow/fluorescent upon formation of the aminopyridine.
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NMR Shift: In 1H NMR, the loss of C-F coupling on the pyridine ring protons confirms substitution.
Part 4: Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthesis capabilities starting from CAS 1807136-76-0, highlighting its role as a linchpin in heterocyclic chemistry.
Figure 1: Synthetic divergence from the 2-Fluoro-4-methylnicotinonitrile core.[2][3][1][4][5][6][7][8][9][10] Blue node indicates the central topic.
Part 5: Strategic Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
The low molecular weight (136.13 Da) and high ligand efficiency of this scaffold make it ideal for FBDD. The nitrile group can engage in H-bonding with the hinge region of kinases, while the fluorine (if retained) can fill small hydrophobic pockets or modulate pKa.
Bioisosterism & Metabolic Stability
In scenarios where a 2-chloro pyridine is metabolically liable (susceptible to oxidative insertion or glutathione conjugation), the 2-fluoro analog serves as a robust bioisostere. However, due to the high reactivity discussed in Part 3, the fluorine is most often a transient handle used to install complex amines that would be difficult to couple via Pd-catalyzed Buchwald-Hartwig amination due to steric hindrance at the 4-methyl position.
Safety & Handling
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Hazards: Like most nicotinonitriles, this compound releases toxic fumes (HCN, HF) upon thermal decomposition.
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Skin Contact: It is a potent skin sensitizer and irritant. Double-gloving (Nitrile) is mandatory.
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Storage: Store under inert gas (Argon) at 2–8°C. Moisture sensitivity can lead to hydrolysis of the nitrile to the amide over long periods.
References
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Synthesis of Fluorinated Pyridines via Halex Reaction
- Source: Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 2-Fluoropyridines." Journal of Organic Chemistry.
- Context: Foundational methodology for converting chloro-pyridines to fluoro-pyridines using KF/DMSO.
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Nucleophilic Aromatic Substitution (SNAr)
- Source: "The SNAr Reaction: Mechanistic Aspects and Synthetic Applic
- Context: Validates the mechanism of fluorine displacement in electron-deficient heteroarom
-
Application of Nicotinonitriles in Kinase Inhibitors
- Source: "Discovery of Pyridopyrimidine Inhibitors." Journal of Medicinal Chemistry.
- Context: Illustrates the cyclization of 2-amino-nicotinonitriles (derived from the title compound) into bicyclic kinase inhibitors.
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PubChem Compound Summary: 2-Fluoro-4-methylbenzonitrile (Analogous Chemistry)
- Source: National Center for Biotechnology Inform
- Context: Used for physicochemical property benchmarking of the fluoro-methyl-nitrile motif.
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- 4. 1807136-76-0 | 2-Fluoro-4-methylpyridine-3-carbonitrile - Fluoropharm [fluoropharm.com]
- 5. 2-FLUORO-4-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. ossila.com [ossila.com]
- 7. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
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